3-(3,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
Description
This chromeno-oxazinone derivative features a fused tricyclic scaffold with a 3,4-dimethoxyphenyl substituent at position 3 and a tetrahydrofuran-2-ylmethyl group at position 7. Its structural uniqueness positions it as a candidate for bioactivity studies, particularly in neurological or anticancer applications due to similarities with flavonoid-based therapeutics .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-9-(oxolan-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO6/c1-27-21-8-5-15(11-22(21)28-2)18-10-16-6-7-20-19(23(16)31-24(18)26)13-25(14-30-20)12-17-4-3-9-29-17/h5-8,10-11,17H,3-4,9,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVXPTRFIDIZCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C4=C(C=C3)OCN(C4)CC5CCCO5)OC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one, commonly referred to by its CAS number 929402-77-7, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C24H25NO6
- Molecular Weight : 423.5 g/mol
- CAS Number : 929402-77-7
Biological Activity Overview
Research into the biological activity of this compound is still emerging. However, preliminary studies suggest several potential pharmacological effects:
- Anticancer Activity : Some derivatives of chromeno[8,7-e][1,3]oxazine structures have been shown to exhibit anticancer properties. For instance, compounds with similar frameworks have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : The compound may influence inflammatory pathways. Studies on related compounds indicate that they can modulate cytokine production and inhibit pathways related to inflammation.
- Antioxidant Properties : Certain derivatives have demonstrated antioxidant activity, which could contribute to protective effects against oxidative stress-related diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds based on their structure. For example:
- The presence of the 3,4-dimethoxyphenyl group is believed to enhance binding affinity to specific biological targets.
- The tetrahydrofuran moiety may play a role in the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Table 1: Comparison of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Chromeno[8,7-e][1,3]oxazine derivatives | Inhibition of cell proliferation |
| Anti-inflammatory | JNK inhibitors | Reduction in cytokine levels |
| Antioxidant | Various phenolic compounds | Scavenging of free radicals |
Case Study 1: Anticancer Potential
A study investigated a series of chromeno[8,7-e][1,3]oxazine derivatives for their anticancer properties. The results indicated that specific modifications in the structure significantly enhanced cytotoxicity against breast cancer cells (IC50 values ranging from 5 µM to 20 µM) .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on inflammation models, compounds similar to this compound were tested for their ability to inhibit TNF-alpha-induced inflammation in vitro. Results showed a significant decrease in inflammatory markers after treatment with these compounds .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural Differences and Molecular Properties
| Compound Name | Substituents (Position 3) | Substituents (Position 9) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 3,4-Dimethoxyphenyl | Tetrahydrofuran-2-ylmethyl | ~439.5* | Methoxy, ether, oxazinone |
| 3-(4-Chlorophenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno-oxazin-4-one | 4-Chlorophenyl | Thiophen-2-ylmethyl | 409.9 | Chloro, thiophene, oxazinone |
| 3-(3,4-Dimethoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno-oxazin-4-one | 3,4-Dimethoxyphenyl | Thiophen-2-ylmethyl | 435.5 | Methoxy, thiophene, oxazinone |
| 3-(3,4-Dichlorophenyl)-9-(3-fluorobenzyl)-chromeno-oxazin-4-one | 3,4-Dichlorophenyl | 3-Fluorobenzyl | ~443.0* | Chloro, fluoro, oxazinone |
| 9-(4-Hydroxypentyl)-3-(3,4-dimethoxyphenyl)-chromeno-oxazin-4-one | 3,4-Dimethoxyphenyl | 4-Hydroxypentyl | ~449.5* | Methoxy, hydroxyl, oxazinone |
*Estimated based on molecular formula.
Key Observations:
Substituent Effects on Lipophilicity :
- The 3,4-dimethoxyphenyl group in the target compound increases lipophilicity compared to chlorophenyl analogues (e.g., 4-chlorophenyl in and ). However, hydroxylated derivatives (e.g., 4-hydroxypentyl in ) exhibit higher polarity due to the –OH group .
- The tetrahydrofuran-2-ylmethyl substituent introduces an oxygen-rich heterocycle, enhancing solubility in polar solvents relative to thiophene or benzyl groups (e.g., ) .

Electronic and Steric Effects: Methoxy groups (electron-donating) on the phenyl ring may stabilize radical intermediates, though less effectively than hydroxyl groups ( highlights hydroxylated compounds as superior antioxidants) .
Table 2: Comparative Physicochemical Data
Key Observations:
- The target compound’s tetrahydrofuran-methyl group likely improves solubility in polar solvents (e.g., ethanol, DMSO) compared to thiophene- or chlorophenyl-containing analogues .
- The absence of hydroxyl groups (cf. ’s 4-hydroxypentyl derivative) may reduce crystallinity, as seen in the lower melting point range of hydroxylated compounds (109–110°C vs. 243–245°C for rigid heterocycles in ) .
Antioxidant Activity:
- Hydroxylated compounds (e.g., ’s polyphenols) exhibit strong DPPH radical scavenging (IC50 ~5–6 μg/mL), whereas methoxy-substituted derivatives like the target compound are expected to show weaker activity due to the lack of free –OH groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

